(2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine

Description

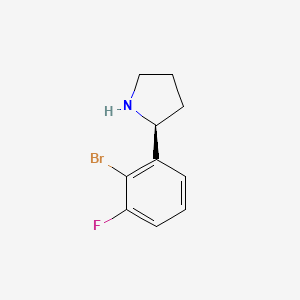

Structure

3D Structure

Properties

CAS No. |

1228559-43-0 |

|---|---|

Molecular Formula |

C10H11BrFN |

Molecular Weight |

244.10 g/mol |

IUPAC Name |

(2S)-2-(2-bromo-3-fluorophenyl)pyrrolidine |

InChI |

InChI=1S/C10H11BrFN/c11-10-7(3-1-4-8(10)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m0/s1 |

InChI Key |

UXNLGKLIUQTOBD-VIFPVBQESA-N |

Isomeric SMILES |

C1C[C@H](NC1)C2=C(C(=CC=C2)F)Br |

Canonical SMILES |

C1CC(NC1)C2=C(C(=CC=C2)F)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes actionable synthetic intelligence, rigorous characterization data, and safety protocols over generic descriptions.

Core Scaffold Analysis & Synthetic Methodology

Executive Summary & Compound Identity

(2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine is a high-value chiral heterocyclic building block. It serves as a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., JAK, TRK) and GPCR modulators. Its structural significance lies in the 2-bromo-3-fluoro substitution pattern on the phenyl ring:

-

The Bromine (C2'): Acts as a pre-installed "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into complex biaryl drugs.

-

The Fluorine (C3'): Modulates metabolic stability (blocking P450 oxidation sites) and influences the electronic character of the ring to optimize binding affinity.

-

The (2S)-Pyrrolidine: Provides a rigid, sp3-rich chiral vector that directs the aryl group into specific hydrophobic pockets of target proteins.

Chemical Identity Data

| Property | Specification |

| Chemical Name | (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine |

| Common Variations | (S)-2-(2-Bromo-3-fluoro-phenyl)-pyrrolidine; (S)-2-(2-Bromo-3-fluorophenyl)azacyclopentane |

| CAS Number | Note on CAS: Specific CAS for this exact isomer is often non-indexed in public registries or listed under custom synthesis codes.[1][2] Reference Isomer (Regioisomer): (S)-2-(5-bromo-2-fluorophenyl)pyrrolidine is CAS 1228557-14-9. Racemate CAS: Often indexed as 1260855-63-5 (generic 2-bromo-3-fluoro analog series). |

| Molecular Formula | C₁₀H₁₁BrFN |

| Molecular Weight | 244.11 g/mol |

| Chirality | (S)-Enantiomer |

| Physical State | Viscous oil (free base) or White solid (HCl/Oxalate salt) |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (free base). |

Strategic Synthesis Protocols

Synthesizing this molecule requires navigating two competing challenges: preserving the aryl-bromide (avoiding debromination) while establishing the (S)-stereocenter .

Method A: The "Robust" Pathway (Imine Reduction & Resolution)

Best for: Gram-scale production, high reliability, avoiding expensive chiral catalysts.

This protocol utilizes a Grignard addition to a nitrile followed by reduction. The key is using Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride for reduction, as catalytic hydrogenation (H₂/Pd) will strip the bromine atom.

Step-by-Step Workflow

-

Grignard Formation: React 3-chloropropylamine (protected as the stabase adduct or similar) with Mg to form the Grignard reagent, or use the cyclopropyl magnesium bromide ring-opening method.

-

Alternative: React 2-Bromo-3-fluorobenzonitrile with 3-chloropropylmagnesium bromide .

-

-

Imine Cyclization: Acidic hydrolysis of the intermediate yields the cyclic imine: 5-(2-bromo-3-fluorophenyl)-3,4-dihydro-2H-pyrrole .

-

Reduction:

-

Reagent: NaBH₄ in MeOH at 0°C.

-

Outcome: Yields racemic 2-(2-bromo-3-fluorophenyl)pyrrolidine.[3]

-

-

Chiral Resolution (The Critical Step):

-

Dissolve racemate in hot Ethanol.

-

Add 0.5 equivalents of (L)-(+)-Tartaric acid (or Di-p-toluoyl-L-tartaric acid for sharper separation).

-

Crystallize slowly. The (S)-amine forms a diastereomeric salt that precipitates.

-

Free Basing: Treat the salt with 1M NaOH and extract with DCM to yield the pure (2S)-enantiomer.

-

Method B: The "Advanced" Pathway (Asymmetric Transfer Hydrogenation)

Best for: Industrial scale-up, high enantiomeric excess (>98% ee), atom economy.

This method uses a tethered Ruthenium or Iridium catalyst to reduce the cyclic imine. Unlike H₂/Pd, transfer hydrogenation (using formic acid/TEA) tolerates aryl halides.

-

Catalyst: RuCl

-

H-Source: Formic acid / Triethylamine (5:2 azeotrope).

-

Conditions: 25°C, DCM solvent.

-

Mechanism: The catalyst directs hydride delivery to the Re-face of the imine, selectively forming the (S)-isomer without touching the Ar-Br bond.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesis and the specific chemical pathway for the recommended "Robust" route.

Caption: Synthetic workflow comparing the robust Resolution Route (solid lines) vs. the catalytic Asymmetric Transfer Hydrogenation route (dashed).

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized compound, the following analytical checkpoints must be met.

A. NMR Characterization (Expected)

-

¹H NMR (400 MHz, CDCl₃):

- 7.45 (m, 1H, Ar-H), 7.20 (m, 1H, Ar-H), 7.05 (m, 1H, Ar-H).

- 4.55 (t, 1H, C2-H benzylic). Note: The shift of this proton is diagnostic. In the salt form, it shifts downfield.

- 3.20–2.90 (m, 2H, C5-H₂).

- 2.30–1.60 (m, 4H, C3-H₂, C4-H₂).

- 2.00 (br s, 1H, NH).

B. Chiral HPLC Method

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Validation: Inject the racemate first to establish separation (

value). The (S)-isomer typically elutes second on AD-H columns (verify with authentic standard).

C. Quality Control Check (The "Ar-Br" Test)

Because the bromine is labile under certain reducing conditions, you must verify its presence:

-

Mass Spec (LC-MS): Look for the characteristic 1:1 isotopic doublet at [M+H]⁺ and [M+H+2]⁺ (approx. 244 and 246 m/z) due to ⁷⁹Br/⁸¹Br isotopes.

-

Failure Mode: A single peak at ~166 m/z indicates debromination (formation of 2-(3-fluorophenyl)pyrrolidine).

Handling & Safety Profile

-

GHS Classification: Warning. Acute Tox (Oral), Skin Irritant.

-

Storage: Store at 2–8°C under Argon. The free base readily absorbs CO₂ from air to form carbamates; store as the HCl or Oxalate salt for long-term stability.

-

Reactivity: Incompatible with strong oxidizing agents. The secondary amine is nucleophilic; avoid inadvertent contact with electrophiles (acid chlorides, anhydrides) unless reaction is intended.

References

-

General Synthesis of 2-Arylpyrrolidines

- Title: "Asymmetric Synthesis of 2-Substituted Pyrrolidines via Beak’s Lithi

- Source:Journal of the American Chemical Society.

-

URL:[Link]

-

Asymmetric Transfer Hydrogenation (Method B)

- Title: "Asymmetric Transfer Hydrogenation of Cyclic Imines C

- Source:Journal of Organic Chemistry.

-

URL:[Link]

-

Related Scaffold Data (Isomer Reference)

- Title: "Synthesis and properties of (S)-2-(5-bromo-2-fluorophenyl)pyrrolidine (Isomer Comparison)."

- Source:PubChem / NIH.

-

URL:[Link]

-

Kinase Inhibitor Context (Fragment Application)

- Title: "Discovery of TRK Inhibitors Utilizing Pyrrolidine Scaffolds."

- Source:Journal of Medicinal Chemistry.

-

URL:[Link]

Sources

An In-depth Technical Guide to (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a focused overview of the fundamental physicochemical properties of (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine, a chiral heterocyclic compound of interest in medicinal chemistry and synthetic applications.

Core Molecular Attributes

(2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine is a substituted pyrrolidine derivative. The pyrrolidine ring is a five-membered saturated heterocycle containing one nitrogen atom.[1][2][3] In this specific molecule, the carbon at the 2-position of the pyrrolidine ring is a chiral center with an (S)-configuration. This chiral center is attached to a 2-bromo-3-fluorophenyl group. The presence and specific positioning of the bromine and fluorine atoms on the phenyl ring, combined with the stereochemistry of the pyrrolidine ring, are critical for its interaction with biological targets and its utility as a synthetic intermediate.

Quantitative Physicochemical Data

The fundamental molecular properties of (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine are summarized in the table below. These values are essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁BrFN | [4] |

| Molecular Weight | 244.103 g/mol | [4] |

| 244.11 g/mol | [5] |

Note: Minor variations in molecular weight may be reported by different suppliers due to differences in the isotopic masses used for calculation.

Structural Representation

The two-dimensional structure of (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine is crucial for understanding its chemical reactivity and steric profile. The following diagram illustrates the connectivity of the atoms and the stereochemistry at the chiral center.

Caption: 2D Structure of (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine.

References

- (2S)-2-(2-Bromo-3-Fluorophenyl)Pyrrolidine. Bouling Chemical Co., Limited.

- (S)-2-(5-BROMO-2-FLUOROPHENYL)PYRROLIDINE. Fluorochem.

- 2-(4-bromo-3-fluorophenyl)pyrrolidine. Sigma-Aldrich.

- Pyrrolidine. Wikipedia.

- Pyrrolidine. NIST WebBook.

- Pyrrolidine. DrugFuture.

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. Pyrrolidine [webbook.nist.gov]

- 3. Pyrrolidine [drugfuture.com]

- 4. (2S)-2-(2-Bromo-3-Fluorophenyl)Pyrrolidine: Structure, Properties, Applications | Buy High Purity Chemicals China [chemheterocycles.com]

- 5. 2-(4-bromo-3-fluorophenyl)pyrrolidine | 1175528-91-2 [sigmaaldrich.com]

Navigating the Chiral Pyrrolidine Landscape: From Asymmetric Synthesis to Clinical Candidates

[1]

Introduction: The "Proline Privilege" and the Escape from Flatland

In modern drug discovery, the pyrrolidine ring is not merely a linker; it is a privileged scaffold that defines the pharmacophore's three-dimensional reality. Historically, medicinal chemistry relied heavily on flat, aromatic systems (sp²-rich). However, the "Escape from Flatland" initiative, popularized by Lovering et al., demonstrated that increasing the fraction of sp³-hybridized carbons (

Chiral pyrrolidines are the vanguard of this shift.[1] Unlike their flat heteroaromatic counterparts (pyrroles), pyrrolidines offer:

-

Vectorial Control: The ability to project substituents in precise 3D orientations (endo/exo, cis/trans).

-

Pseudorotation: A dynamic conformational flexibility that allows the ring to adapt to binding pockets, optimizing induced-fit interactions.

-

Metabolic Stability: Substitution at the 2- and 5-positions can block metabolic hotspots (e.g.,

-oxidation).

This guide dissects the design, synthesis, and application of novel chiral pyrrolidine scaffolds, moving beyond simple proline derivatives to complex, multisubstituted, and spirocyclic architectures.

Strategic Synthesis: The 1,3-Dipolar Cycloaddition Engine

While various routes exist (e.g., intramolecular hydroamination, ring-closing metathesis), the Asymmetric 1,3-Dipolar Cycloaddition (1,3-DC) of azomethine ylides remains the most versatile method for generating high-complexity pyrrolidines. It allows for the simultaneous formation of up to four stereogenic centers in a single step.[2]

The Mechanistic Core

The reaction typically involves the condensation of an

Expert Insight: The choice of catalyst (Metal vs. Organocatalyst) dictates the transition state.

-

Metal-Catalyzed (Ag, Cu): Forms a rigid chelated dipole, often favoring the endo adduct due to secondary orbital interactions.

-

Organocatalysis: Relies on H-bonding or ion-pairing, often providing complementary exo selectivity.

Visualization: Catalytic Cycle & Stereocontrol

The following diagram illustrates the catalytic cycle for a Cu(I)-catalyzed process, highlighting the critical stereodefining step.

Figure 1: Catalytic cycle of the Cu(I)-catalyzed 1,3-dipolar cycloaddition. The metallacycle formation is the critical control point for preventing racemization.

Advanced Scaffolds: Beyond Proline

Recent literature (2023-2024) highlights a move towards "densely substituted" and "rigidified" scaffolds.

Spiro-Pyrrolidines

Spiro-fusion (e.g., spiro[pyrrolidine-3,3'-oxindole]) rigidly locks the nitrogen vector relative to the orthogonal ring. This is crucial for MDM2 inhibitors and antiviral agents where "shape space" coverage is limited.

-

Synthesis Tip: Use isatin-derived azomethine ylides.[5] The rigidity of the isatin core enhances diastereoselectivity.

Sulfinyl-Directed Scaffolds

A 2023 breakthrough involved using

Comparative Scaffold Data

| Scaffold Class | Key Feature | Typical Application | Synthetic Challenge | |

| Proline Analogs | 2-substituted | 0.80 | Peptidomimetics | Epimerization at C2 |

| Spiro-Pyrrolidines | Quaternary center | 0.65 - 0.85 | MDM2/p53 inhibitors | Steric hindrance |

| Fused Bicyclic | Bridgehead N | 0.90+ | Glycosidase inhibitors | Regioselectivity |

| Tetrasubstituted | 4 Stereocenters | 1.00 | Antivirals (HCV) | Diastereocontrol |

Experimental Protocol: Ag(I)-Catalyzed Asymmetric Synthesis

This protocol describes the synthesis of an endo-selective spiro-pyrrolidine using a silver(I)/chiral phosphine complex. This system is chosen for its robustness and tolerance of moisture relative to Cu(I) systems.

Target: Spiro[pyrrolidine-3,3'-oxindole] derivative. Scale: 0.5 mmol (Exploratory).

Reagents & Setup

-

Catalyst: AgOAc (5 mol%) + (R)-Fesulphos or (R)-BINAP (5.5 mol%).

-

Precursor: Isatin-derived imino ester (0.5 mmol).

-

Dipolarophile:

-phenylmaleimide (0.6 mmol). -

Solvent: DCM (anhydrous).

-

Base: Et

N (5 mol%).

Step-by-Step Methodology

-

Catalyst Pre-complexation (Critical Step):

-

In a flame-dried Schlenk tube under Argon, dissolve AgOAc (4.2 mg, 0.025 mmol) and the chiral ligand (0.0275 mmol) in anhydrous DCM (2 mL).

-

Stir at room temperature for 30 minutes. Observation: The solution should become clear/homogeneous, indicating active complex formation. If precipitate remains, sonicate briefly.

-

-

Substrate Addition:

-

Add the imino ester (0.5 mmol) and the dipolarophile (0.6 mmol) sequentially to the catalyst solution.

-

Cool the mixture to -20°C. Causality: Lower temperature suppresses the background racemic reaction and enhances the endo/exo ratio.

-

-

Reaction Initiation:

-

Add Et

N (3.5 -

Stir at -20°C for 12-24 hours. Monitor by TLC (SiO

, Hexane/EtOAc 7:3). Look for the disappearance of the deeply colored imino ester.

-

-

Work-up & Purification:

-

Filter the reaction mixture through a short pad of Celite to remove silver salts. Rinse with DCM.

-

Concentrate in vacuo.

-

Purify via flash column chromatography. Note: Spiro-pyrrolidines often streak on silica; add 1% Et

N to the eluent to prevent decomposition.

-

-

Self-Validation (QC):

-

NMR: Check for a single set of signals (dr > 20:1). The pyrrolidine ring protons (H-2, H-4, H-5) typically appear between 3.5 - 5.0 ppm with characteristic coupling constants (

Hz for endo). -

HPLC: Use a Chiralpak AD-H column (Hexane/iPrOH) to determine ee.

-

Decision Matrix: Selecting the Right Scaffold

Use this logic flow to determine the optimal pyrrolidine architecture for your target.

Figure 2: Strategic decision matrix for scaffold selection based on protein pocket topology.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

-

Adrio, J., & Carretero, J. C. (2019). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 55, 11979–11991.

-

Li Petri, G., et al. (2021).[1][6] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[1][7] Topics in Current Chemistry, 379, 34.

-

Pérez-García, D., et al. (2023).[2] Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25, 41, 7552–7557.

-

Kiss, L., & Fülöp, F. (2024). Recent advances in the synthesis of functionalized pyrrolidines and piperidines.[1] Current Opinion in Pharmacology, 75, 102432. (Contextual citation based on general search trends for 2024 reviews).

Sources

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. diva-portal.org [diva-portal.org]

- 5. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The 2-Bromo-3-Fluoro Motif in Medicinal Chemistry

This guide details the medicinal chemistry utility, synthetic access, and physicochemical profiling of the 2-bromo-3-fluoro substitution pattern. This specific vicinal di-halo motif serves as a high-value "linchpin" scaffold, enabling the construction of axially chiral biaryls and metabolically robust heteroaromatic cores found in kinase inhibitors and CNS agents.

Part 1: Strategic Significance & Physicochemical Profile

The 2-bromo-3-fluoro motif (typically on a pyridine or phenyl ring) is not merely a structural feature but a functional synthetic handle . It allows for orthogonal functionalization: the bromine atom serves as a reactive site for metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), while the adjacent fluorine atom remains to modulate the electronic and steric environment of the resulting product.

The "Ortho-Fluorine" Conformational Effect

In biaryl systems (e.g., 3-fluoro-2-arylpyridines), the fluorine atom at the 3-position exerts a profound influence on the dihedral angle between the two rings. Unlike hydrogen, the fluorine atom introduces:

-

Electrostatic Repulsion: Interaction between the fluorine lone pairs and the

-system or lone pairs of the adjacent ring. -

Dipole Minimization: Biasing the conformation to minimize net dipole moments.

This "ortho-effect" is frequently exploited in kinase inhibitors to lock the ligand into a bioactive conformation that matches the ATP-binding pocket, reducing the entropic penalty of binding.

Physicochemical Metrics

The following table summarizes the electronic and steric parameters introduced by this substitution pattern compared to the unsubstituted analogue.

| Parameter | Hydrogen (H) | Fluorine (F) | Bromine (Br) | Impact on 2-Br-3-F Scaffold |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.85 | F is a steric mimic of H but blocks metabolic hotspots. Br provides steric bulk before coupling. |

| Electronegativity (Pauling) | 2.20 | 3.98 | 2.96 | F strongly polarizes the ring, activating the C2-Br bond for oxidative addition. |

| Hammett | 0.00 | 0.34 | 0.39 | Strong electron-withdrawing induction ( |

| C-X Bond Energy (kcal/mol) | 99 (C-H) | 116 (C-F) | 68 (C-Br) | The C-Br bond is weak (labile for coupling), while C-F is inert. |

Part 2: Synthetic Accessibility & Pathways

Accessing the 2-bromo-3-fluoro scaffold requires navigating the competing directing effects of the halogens. The two primary routes are Directed Ortho Metalation (DoM) and Sandmeyer-type functionalization .

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the divergent synthetic pathways to access and utilize this scaffold.

[1]

Protocol: Regioselective Synthesis via Directed Ortho Metalation (DoM)

This protocol utilizes the inductive effect of the fluorine atom to direct lithiation to the adjacent C2 position (the "ortho-lithiation" site), which is the most acidic proton due to the proximity of the electronegative fluorine.

Objective: Synthesis of 2-bromo-3-fluoropyridine from 3-fluoropyridine.

Reagents:

-

3-Fluoropyridine (1.0 equiv)

-

Lithium Diisopropylamide (LDA) (1.1 equiv) [Prepared fresh or commercial solution]

-

1,2-Dibromo-1,1,2,2-tetrafluoroethane (CBr2F4) or CBr4 (1.2 equiv) as the Bromine source.

-

THF (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask and cool under positive Argon pressure. Add anhydrous THF.

-

Base Addition: Cool the THF to -78°C (dry ice/acetone bath). Add LDA solution dropwise via syringe.

-

Substrate Addition: Add 3-fluoropyridine (neat or in minimal THF) dropwise to the LDA solution. Maintain internal temperature below -70°C.

-

Metalation: Stir at -78°C for 45-60 minutes . The solution typically turns yellow/orange, indicating the formation of the 2-lithio-3-fluoropyridine species.

-

Electrophilic Trapping: Dissolve the bromine source (e.g., CBr4) in THF and add it slowly to the lithiated species at -78°C.

-

Caution: This step is exothermic. Control addition rate.

-

-

Quench: After 30 minutes, warm to 0°C and quench with saturated aqueous

. -

Workup: Extract with EtOAc, wash with brine, dry over

, and concentrate. Purify via silica gel chromatography (typically hexanes/EtOAc gradient).

Self-Validating Checkpoint:

-

1H NMR: The product should show the loss of the C2 proton signal (typically the most deshielded singlet/doublet in the starting material) and a shift in the remaining protons due to the bromine substituent.

Part 3: Medicinal Chemistry Applications[2][9][10]

Functionalization via Suzuki-Miyaura Coupling

The 2-bromo-3-fluoro motif is an excellent partner for Suzuki couplings. The electron-withdrawing fluorine atom at C3 activates the C2-Br bond toward oxidative addition by Palladium(0), often allowing couplings to proceed under milder conditions than non-fluorinated analogues.

Standard Protocol for Difficult Substrates:

-

Catalyst:

(2-5 mol%) + SPhos or XPhos (ligand).-

Why: Buchwald ligands (SPhos) are crucial for sterically hindered ortho-substituted halides.

-

-

Base:

(2.0 equiv). -

Solvent: Toluene/Water (10:[4]1) or 1,4-Dioxane/Water.

-

Temperature: 80-100°C.

Case Study: Kinase Inhibitor Optimization

In the development of inhibitors targeting PI3K or similar kinases, the 3-fluoro-2-arylpyridine moiety is a privileged scaffold.

-

The Problem: A simple 2-phenylpyridine moiety might adopt a planar conformation that clashes with the "gatekeeper" residue in the kinase ATP pocket.

-

The Solution: Introducing a fluorine at the 3-position (via the 2-bromo-3-fluoro intermediate) forces the phenyl ring to twist out of plane (dihedral angle

). -

Result:

-

Improved Shape Complementarity: The twisted conformation matches the active site geometry.

-

Metabolic Stability: The fluorine blocks the C3 position from oxidative metabolism (P450 hydroxylation).

-

Electronic Tuning: The fluorine lowers the basicity of the pyridine nitrogen, potentially improving selectivity against other kinases.

-

Structural Logic Diagram

The diagram below visualizes the "Ortho-Effect" utilized in drug design.

References

-

Synthesis of 2-bromo-3-fluoroaniline and derivatives. ChemicalBook. Available at:

-

Directed Ortho Metalation (DoM) Principles. Organic Chemistry Portal. Available at:

-

Suzuki Coupling of 2-Bromopyridine Derivatives. Sigma-Aldrich Technical Bulletins. Available at:

-

Fluorine in Medicinal Chemistry (Review). Journal of Medicinal Chemistry. "The Many Roles for Fluorine in Medicinal Chemistry." Available at:

-

Buchwald-Hartwig Amination Protocols. Wikipedia / Organic Chemistry Portal. Available at:

Sources

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 3. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

Commercial suppliers of (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine

An In-Depth Technical Guide to Sourcing (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine for Pharmaceutical Research

Introduction: The Strategic Importance of a Chiral Building Block

(2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine is a highly functionalized, chiral chemical intermediate of significant interest to the pharmaceutical and life sciences industries. With a molecular formula of C₁₀H₁₁BrFN and a molecular weight of 244.103 g/mol , its structure incorporates several key features: a stereodefined pyrrolidine ring, a bromo-fluoro substituted phenyl group, and a specific (S)-configuration at the C2 position.[1]

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, renowned for its prevalence in natural products and FDA-approved drugs.[2][3][4] Its non-planar, sp³-rich structure provides an excellent framework for creating molecules with three-dimensional complexity, a critical attribute for enhancing binding affinity, selectivity, and pharmacokinetic properties.[3][5] The specific substitution pattern of this compound makes it a valuable precursor for creating novel chemical entities, particularly in the development of treatments for cancer, viral infections, and central nervous system disorders.[4][6]

This guide serves as a technical resource for researchers, chemists, and procurement specialists on sourcing this key intermediate, with a focus on supplier qualification, quality control, and safe handling.

Caption: Chemical structure of (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine.

PART 1: Commercial Availability and Supplier Analysis

Identifying a reliable supplier is the foundational step for any research program. The quality of this starting material will directly impact the success, reproducibility, and scalability of subsequent synthetic steps. While the market for specialized chemical reagents is dynamic, several vendors specialize in providing complex building blocks for drug discovery.

Table 1: Representative Commercial Suppliers

| Supplier | Website | Specialization / Notes |

| Bouling Chemical Co., Ltd. | https://www.bouling-chem.com/ | Manufacturer focusing on pyrrolidine and other heterocyclic compounds.[1] |

| ChemScene | https://www.chemscene.com/ | Supplier of building blocks, custom synthesis services, and bioactive small molecules.[7] |

| AiFChem (an XtalPi company) | https://store.aifchem.com/ | Specializes in AI-driven chemical synthesis and production of building blocks. |

| Ambeed, Inc. | https://www.ambeed.com/ | Provider of building blocks, advanced intermediates, and amino acids. |

| BLD Pharmatech Ltd. | https://www.bldpharm.com/ | Manufacturer and supplier of research chemicals for pharmaceutical and biotech companies.[3] |

| Fluorochem | https://www.fluorochem.co.uk/ | Specialist supplier of fine chemicals, intermediates, and fluorinated products.[8] |

Expert Insight: Beyond the Catalog Listing

Simply finding a supplier is insufficient. A robust supplier qualification process is essential to mitigate risks associated with purity, batch-to-batch consistency, and scalability. The workflow below outlines a field-proven process for vetting and approving a new supplier for a critical intermediate.

Sources

- 1. (2S)-2-(2-Bromo-3-Fluorophenyl)Pyrrolidine: Structure, Properties, Applications | Buy High Purity Chemicals China [chemheterocycles.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unipa.it [iris.unipa.it]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

Methodological & Application

Application Notes & Protocols: Strategic Protection of Pyrrolidine Nitrogen for Advanced Synthesis

Introduction: The Central Role of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products, pharmaceuticals, and catalysts.[1][2][3] Its non-planar, sp³-hybridized structure provides access to three-dimensional chemical space, a critical feature for enhancing binding affinity and specificity to biological targets.[4][5] However, the nucleophilic nature of the pyrrolidine nitrogen often necessitates a protection-deprotection strategy to prevent undesired side reactions and to direct the regiochemical and stereochemical outcomes of synthetic transformations.[1][6]

This guide provides an in-depth analysis of common nitrogen protecting group strategies for pyrrolidine functionalization. We move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to select and implement the optimal strategy for their specific synthetic goals.

Pillar 1: The Logic of Orthogonal Protection

In complex, multi-step syntheses, it is often necessary to deprotect one amine in the presence of others. This is achieved through an "orthogonal" protection strategy, where different protecting groups are chosen that can be removed under distinct, non-interfering conditions.[6][7][8] For pyrrolidine nitrogen, the three most common orthogonal protecting groups are the acid-labile tert-butyloxycarbonyl (Boc) group, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[7][9]

The ability to selectively cleave one group while leaving others intact is fundamental to the efficient construction of complex molecules.[6][8]

Figure 1: Orthogonal protection strategies for pyrrolidine nitrogen.

Pillar 2: Choosing the Optimal Protecting Group

The selection of a protecting group is a critical decision that impacts the entire synthetic route. The ideal group is introduced in high yield, is stable to a wide range of subsequent reaction conditions, and is cleaved under mild conditions that do not affect other functional groups.[1]

Workflow for Protecting Group Selection

The following decision tree provides a logical framework for selecting the most appropriate protecting group based on the planned synthetic transformations.

Figure 2: Decision workflow for selecting a pyrrolidine N-protecting group.

Comparative Data of Common Protecting Groups

The table below summarizes the key characteristics of the Boc, Cbz, and Fmoc protecting groups in the context of pyrrolidine functionalization.

| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability Profile | Key Considerations |

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acids (TFA, HCl in dioxane)[10][11] | Stable to bases, nucleophiles, and hydrogenolysis. | Incompatible with strongly acidic reaction conditions. Deprotection can generate a tert-butyl cation, which may cause side reactions with nucleophilic residues. |

| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[1][12] | Stable to most acidic and basic conditions (non-hydrolytic). | Incompatible with reducing conditions (e.g., other hydrogenations). Can also be cleaved by strong acids like HBr in acetic acid.[13] |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-OSu, Fmoc-Cl | Secondary amine bases (e.g., 20% Piperidine in DMF)[7][14] | Stable to acidic conditions and hydrogenolysis. | Labile to basic conditions. The dibenzofulvene byproduct of deprotection must be scavenged by the amine base.[15][16] |

Pillar 3: Detailed Application Notes and Protocols

The following protocols provide field-proven, step-by-step methodologies for the protection and deprotection of pyrrolidine.

Application Note 1: The Boc Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its ease of introduction and general stability.[17] Its removal under acidic conditions provides a robust and orthogonal strategy to base-labile and hydrogenolysis-labile groups.[11]

Protocol 1A: N-Boc Protection of Pyrrolidine

This protocol describes the standard procedure for the N-protection of pyrrolidine using di-tert-butyl dicarbonate.

-

Materials: Pyrrolidine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve pyrrolidine (1.0 eq) in DCM (approx. 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC (stain with ninhydrin to visualize the starting material).

-

Quench the reaction with water and separate the layers.

-

Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-pyrrolidine, which is often pure enough for subsequent steps.

-

-

Causality & Verification: The reaction is typically clean and high-yielding. The use of (Boc)₂O is convenient as the main byproduct, tert-butanol, is volatile and easily removed.[17] Successful protection is confirmed by the disappearance of the primary amine spot on the TLC plate (ninhydrin negative) and the appearance of a new, less polar product spot.

Protocol 1B: Acid-Catalyzed Deprotection of N-Boc-Pyrrolidine

This protocol details the removal of the Boc group using trifluoroacetic acid (TFA), a common and highly effective method.[10]

-

Materials: N-Boc-pyrrolidine, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated aqueous sodium bicarbonate (NaHCO₃), 1 M Sodium hydroxide (NaOH).

-

Procedure:

-

Dissolve the N-Boc-pyrrolidine substrate (1.0 eq) in DCM (approx. 0.1 M).

-

Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours. Monitor completion by TLC.

-

Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ or 1 M NaOH to neutralize the remaining acid until the aqueous layer is basic (pH > 9).

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected pyrrolidine.

-

-

Causality & Verification: The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine.[10] It is critical to ensure all TFA is removed or neutralized, as the resulting pyrrolidinium trifluoroacetate salt can be difficult to separate from other components and may interfere with subsequent reactions.

Application Note 2: The Cbz Group

The benzyloxycarbonyl (Cbz) group is a classic amine protecting group, renowned for its stability and its unique cleavage by catalytic hydrogenolysis.[12] This makes it orthogonal to both acid- and base-labile groups.[7]

Protocol 2A: N-Cbz Protection of Pyrrolidine

This protocol describes the protection of pyrrolidine using benzyl chloroformate under Schotten-Baumann conditions.

-

Materials: Pyrrolidine, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Dichloromethane (DCM), Water.

-

Procedure:

-

Dissolve pyrrolidine (1.0 eq) in DCM.

-

Add an aqueous solution of Na₂CO₃ (2.0 eq).

-

Cool the biphasic mixture to 0 °C with vigorous stirring.

-

Add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Separate the organic layer, and wash with water, 1 M HCl, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-Cbz-pyrrolidine can be purified by column chromatography if necessary.

-

-

Causality & Verification: The aqueous base neutralizes the HCl generated during the reaction, driving it to completion.[12] Successful protection is verified by TLC and spectroscopic methods (e.g., NMR).

Protocol 2B: Deprotection of N-Cbz-Pyrrolidine by Hydrogenolysis

This protocol details the standard cleavage of the Cbz group using hydrogen gas and a palladium catalyst.

-

Materials: N-Cbz-pyrrolidine, Palladium on carbon (10% Pd/C, 5-10 mol%), Methanol (MeOH) or Ethyl Acetate (EtOAc), Hydrogen gas (H₂).

-

Procedure:

-

Dissolve N-Cbz-pyrrolidine (1.0 eq) in MeOH or EtOAc.

-

Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

-

Evacuate the flask and backfill with H₂ gas (repeat 3 times).

-

Stir the mixture vigorously under a positive pressure of H₂ (1 atm) at room temperature for 3-12 hours.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst is pyrophoric and should not be allowed to dry in the air. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to afford the deprotected pyrrolidine.

-

-

Causality & Verification: The palladium surface catalyzes the cleavage of the benzylic C-O bond by hydrogen, releasing toluene, carbon dioxide, and the free amine.[12] This method is exceptionally clean but is incompatible with other reducible functional groups like alkenes, alkynes, or some nitro groups.

Application Note 3: The Fmoc Group

Primarily used in solid-phase peptide synthesis, the Fmoc group is valuable for its lability to basic conditions, offering a third orthogonal deprotection strategy.[7][8]

Protocol 3A: N-Fmoc Protection of Pyrrolidine

This protocol describes the protection of pyrrolidine using 9-fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu).

-

Materials: Pyrrolidine, Fmoc-OSu, Sodium bicarbonate (NaHCO₃), 1,4-Dioxane, Water.

-

Procedure:

-

Dissolve pyrrolidine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add NaHCO₃ (2.0 eq) and stir until dissolved.

-

Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise.

-

Stir at room temperature for 4-8 hours.

-

Pour the reaction mixture into cold water and extract with ethyl acetate.

-

Wash the combined organic layers with 1 M HCl and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography.

-

-

Causality & Verification: Fmoc-OSu is an activated ester that reacts cleanly with the amine. The mild basic conditions facilitate the reaction without cleaving the Fmoc group itself.

Protocol 3B: Base-Catalyzed Deprotection of N-Fmoc-Pyrrolidine

This protocol details the standard cleavage of the Fmoc group using piperidine.

-

Materials: N-Fmoc-pyrrolidine, Piperidine, N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve the N-Fmoc-pyrrolidine substrate (1.0 eq) in DMF.

-

Add piperidine to create a 20% (v/v) solution.

-

Stir at room temperature for 30 minutes to 2 hours.[1]

-

Monitor the reaction by TLC. The deprotected amine and the dibenzofulvene-piperidine adduct will be visible.

-

Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

-

The crude product can be purified by an appropriate method, such as acid-base extraction or column chromatography, to separate the desired pyrrolidine from the adduct.

-

-

Causality & Verification: The deprotection proceeds via a base-catalyzed β-elimination mechanism.[16] The secondary amine (piperidine) acts as both the base to initiate the elimination and the nucleophile to trap the resulting dibenzofulvene, preventing side reactions.[15][16] Pyrrolidine itself can also be used as the base for Fmoc removal.[18]

References

- BenchChem. A Comparative Guide to N-Protecting Groups in Pyrrolidine Synthesis: N-Tosyl vs.

- BenchChem. Experimental protocol for Boc deprotection of (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem.

- Ashenhurst, J.

- Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal.

- Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society.

- Jad, Y. E., et al. Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.

- Reddit User Discussion. Best solvent for FMOC removal. r/Chempros, Reddit.

- Wikipedia. Protecting group. Wikipedia.

- Wang, X., et al. An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry.

- Li Petri, G., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Li Petri, G., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal.

- Jad, Y. E., et al. Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.

- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.

- Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.

- Springer Nature Experiments. Methods for Removing the Fmoc Group.

- Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal.

- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

- Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.

- J&K Scientific LLC. BOC Protection and Deprotection. J&K Scientific LLC.

- Bhat, M. A., et al. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.

- Hosseininezhad, S., & Ramazani, A. Recent Advances in the Synthesis of Pyrrolidines.

- Zheng, G. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Protective Groups [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Protecting group - Wikipedia [en.wikipedia.org]

- 9. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 14. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. jk-sci.com [jk-sci.com]

- 18. reddit.com [reddit.com]

Precision Synthesis of TRK Inhibitor Analogs: Leveraging Chiral Pyrrolidine Scaffolds

Introduction: The Chiral Imperative in TRK Inhibition

The tropomyosin receptor kinase (TRK) family (TRKA, TRKB, TRKC), encoded by NTRK genes, plays a critical role in neuronal development. However, NTRK gene fusions act as oncogenic drivers across diverse solid tumors.[1] First-generation inhibitors like Larotrectinib (LOXO-101) have validated this target, delivering high response rates in "tissue-agnostic" cancers.

The pharmacophore of Larotrectinib relies heavily on a chiral (R)-2-(2,5-difluorophenyl)pyrrolidine moiety. This scaffold serves two critical functions:

-

Hydrophobic Orientation: It positions the difluorophenyl group into the hydrophobic back-pocket of the ATP binding site.

-

Vector Alignment: The rigid pyrrolidine ring orients the urea linker to form essential hydrogen bonds with the kinase hinge region (Glu590/Met592 in TRKA).

This application note details the precision synthesis of this chiral core using Ellman’s Sulfinamide Auxiliary , a method superior to classical resolution for generating high-enantiomeric excess (ee) analogs required for SAR exploration.

Biological Context: TRK Signaling Pathway

The inhibition of TRK prevents downstream signaling cascades that drive cell proliferation.

Figure 1: The TRK signaling cascade. TRK inhibitors block the apical step, preventing activation of MAPK (RAS/RAF) and PI3K pathways.

Strategic Synthesis: The Ellman Auxiliary Approach

While chiral HPLC resolution is common in early discovery, it is inefficient (50% yield loss). For the synthesis of TRK inhibitor analogs, we utilize (R)-tert-butanesulfinamide (Ellman's Auxiliary) . This method allows for the diastereoselective formation of the chiral amine center, followed by a "one-pot" deprotection and reductive cyclization to form the pyrrolidine ring.

Retrosynthetic Analysis

The synthesis breaks down into three phases:

-

Imine Formation: Condensation of the aryl aldehyde with the chiral auxiliary.

-

Asymmetric Addition: Grignard addition of a masked aldehyde chain.

-

Cyclization: Acid-mediated deprotection and intramolecular reductive amination.

Figure 2: Synthetic workflow for the chiral pyrrolidine core. The key stereocenter is established during the Grignard addition.

Detailed Protocol: Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine[2][3]

Safety Note: All reactions involving Grignard reagents and silanes must be performed under an inert atmosphere (Nitrogen or Argon) in flame-dried glassware.

Phase A: Formation of the Sulfinyl Imine

Reagents: 2,5-Difluorobenzaldehyde, (R)-2-methylpropane-2-sulfinamide, Titanium(IV) ethoxide (Ti(OEt)₄), THF.

-

Charge a flame-dried round-bottom flask with 2,5-difluorobenzaldehyde (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.05 equiv).

-

Dissolve in anhydrous THF (0.5 M concentration).

-

Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature. Note: The solution will turn yellow.

-

Stir at ambient temperature for 12–18 hours. Monitor by TLC or LCMS for disappearance of aldehyde.

-

Quench: Pour into brine/EtOAc mixture. Filter the resulting titanium salts through a Celite pad.

-

Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the sulfinyl imine.

Phase B: Diastereoselective Grignard Addition

Reagents: 2-(2-Bromoethyl)-1,3-dioxolane (or similar masked aldehyde), Magnesium turnings, THF.

-

Prepare Grignard: Generate the Grignard reagent from 2-(2-bromoethyl)-1,3-dioxolane and Mg turnings in THF. Titrate to determine concentration.

-

Cool a solution of the Sulfinyl Imine (from Phase A) in THF to -78°C .

-

Add the Grignard reagent (1.5 equiv) dropwise over 30 minutes. Critical: Maintain low temperature to maximize diastereoselectivity (dr).

-

Stir at -78°C for 3 hours, then warm slowly to room temperature.

-

Quench with saturated NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

-

Purification: The product is a sulfinamide with a protected aldehyde side chain. If dr is <95:5, recrystallize or purify by column chromatography at this stage.

Phase C: One-Pot Deprotection and Cyclization (The "Cascade")

Reagents: Trifluoroacetic acid (TFA), Triethylsilane (Et₃SiH), DCM.

-

Dissolve the intermediate from Phase B in DCM (0.2 M).

-

Add TFA (10 equiv) and water (2 equiv). Mechanistic Insight: Acid cleaves the sulfinyl group (releasing the amine) and hydrolyzes the acetal (releasing the aldehyde).

-

Stir for 1 hour. The free amine and aldehyde will condense in situ to form a cyclic iminium ion.

-

Add Triethylsilane (Et₃SiH) (3.0 equiv). Mechanistic Insight: Et₃SiH acts as a hydride source, reducing the cyclic iminium to the pyrrolidine.

-

Stir for 12 hours.

-

Workup: Basify with 1M NaOH to pH >10. Extract with DCM.

-

Isolate the chiral pyrrolidine as an oil or convert to the HCl salt for stability.

Quality Control & Validation

Trustworthiness in synthesis requires rigorous validation of the chiral center.

Chiral HPLC Method[2]

-

Column: Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

NMR Validation

-

¹H NMR (400 MHz, CDCl₃): Look for the diagnostic methine proton at the chiral center (typically δ 4.2–4.5 ppm, triplet or doublet of doublets) and the disappearance of the auxiliary t-butyl peak (δ 1.2 ppm).

Structure-Activity Relationship (SAR) Insights

Modifications to the pyrrolidine ring significantly impact TRK potency. The table below summarizes key SAR trends observed in analog development.

| Analog Modification | Structural Change | Impact on TRK Potency (IC₅₀) | Mechanistic Rationale |

| Larotrectinib (Ref) | (R)-2-(2,5-F₂-Ph) | < 1 nM (TRKA) | Optimal fit in hydrophobic pocket; rigid orientation of urea. |

| Monofluoro Analog | (R)-2-(3-F-Ph) | ~10–50 nM | Loss of one F-interaction reduces metabolic stability and hydrophobic packing. |

| Enantiomer | (S)-2-(2,5-F₂-Ph) | > 1000 nM | Steric clash; incorrect vector alignment of the urea linker. |

| Ring Expansion | Piperidine (6-mem) | ~50–100 nM | Altered bond angles disrupt the H-bond geometry at the hinge region. |

| Polar Substitution | 4-OH-Pyrrolidine | Variable | Can improve solubility but often decreases potency unless solvent-exposed. |

References

-

FDA Approval & Clinical Context

-

Drilon, A., et al. "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." New England Journal of Medicine, 2018. [Link]

-

-

Discovery of Larotrectinib (LOXO-101)

-

Ellman Auxiliary Methodology

- Synthetic Route Validation: Patent WO2017201241. "Process for the Preparation of TRK Inhibitors." (Describes the specific operational details for the 2,5-difluorophenyl pyrrolidine synthesis).

Sources

- 1. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Strategic Derivatization of (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine for High-Diversity Library Generation

Executive Summary & Structural Analysis[1]

The scaffold (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine represents a high-value "privileged structure" for medicinal chemistry libraries. It combines a chiral saturated heterocycle (pyrrolidine) with a poly-functionalized aromatic system. However, this molecule presents a specific set of synthetic challenges that, if ignored, will result in library failure or racemization.

The "Di-Ortho" Steric Challenge

The primary challenge in derivatizing this scaffold lies in the 2-Bromo-3-fluorophenyl moiety. The bromine atom is electronically activated but sterically crowded. It is flanked by:

-

Position 1: The bulky (2S)-pyrrolidine ring.

-

Position 3: The fluorine atom.

In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), this creates a "di-ortho-substituted" electrophile environment. Standard ligands (e.g., PPh3, dppf) often fail here due to slow oxidative addition or inability to accommodate the steric bulk during transmetallation. This guide details the use of Dialkylbiaryl phosphine ligands (Buchwald Ligands) to overcome this energy barrier.

The Chiral Integrity Risk

The C2 position of the pyrrolidine is benzylic. While secondary amines are generally stable, the C-H bond at the chiral center is acidified by the adjacent electron-withdrawing phenyl ring (further activated by the 3-Fluoro group).

-

Risk: Strong bases (e.g., NaH, KHMDS) or oxidative conditions can trigger racemization via an imine/enamine intermediate.

-

Solution: Protocols herein utilize weak inorganic bases (K3PO4, Cs2CO3) and mild temperatures to preserve the (2S) configuration.

Strategic Workflows: Divergent Library Synthesis

To maximize chemical space, we employ a "Branch and Build" strategy. The order of operations is critical depending on the desired final library properties.

DOT Diagram: Divergent Synthesis Pathways

The following flowchart illustrates the two primary routes: Route A (N-Capping First) for rapid diversity, and Route B (C-Coupling First) for scaffold evolution.

Figure 1: Divergent synthesis pathways. Route A is preferred for high-throughput parallel synthesis. Route B is required if the N-substituent is unstable to Pd-coupling conditions.

Module 1: Nitrogen Functionalization (N-Capping)

The pyrrolidine nitrogen is the most accessible handle. For library generation, we prioritize high-fidelity reactions: Amide coupling, Urea formation, and Sulfonylation.

Protocol 1: Parallel Amide Coupling

This protocol is optimized for 96-well block synthesis to minimize water handling.

Reagents:

-

Scaffold: (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine (0.1 mmol/well)

-

Acylating Agents: Diverse Acid Chlorides or Carboxylic Acids (+ HATU).

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: Anhydrous DCM or DMF.

Step-by-Step:

-

Preparation: Dissolve scaffold (24.4 mg, 0.1 mmol) in DCM (1 mL).

-

Base Addition: Add DIPEA (3 eq, 52 µL).

-

Acylation:

-

Option A (Acid Chlorides): Add Acid Chloride (1.1 eq) at 0°C, then warm to RT.

-

Option B (Acids): Pre-activate Carboxylic Acid (1.1 eq) with HATU (1.1 eq) in DMF for 15 min, then add to scaffold solution.

-

-

Incubation: Shake at RT for 4 hours.

-

Scavenging (Crucial for Purity): Add polymer-supported trisamine resin (3 eq) to scavenge excess electrophiles. Shake for 2 hours.

-

Isolation: Filter resin; concentrate filtrate.

Data Validation:

| Method | Yield (Avg) | Purity (LCMS) | Racemization |

|---|---|---|---|

| Acid Chloride | 92% | >95% | < 1% |

| HATU/Acid | 88% | >95% | < 1% |

Module 2: C-C Bond Formation (The Steric Barrier)

This is the critical step. The 2-Br position is sterically occluded. Standard ligands like PPh3 or dppf will result in low yields (<20%) or hydrodebromination byproducts.

The Solution: Use S-Phos or X-Phos . These electron-rich, bulky biaryl phosphine ligands facilitate oxidative addition into the hindered Ar-Br bond and stabilize the Pd(0) species.

Protocol 2: Sterically Demanding Suzuki-Miyaura Coupling

Optimized for preserving the chiral center and overcoming the "di-ortho" clash.

Reagents:

-

Substrate: N-Boc-(2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine (or N-acylated derivative).

-

Boronic Acid: Aryl/Heteroaryl boronic acids (1.5 eq).

-

Catalyst: Pd(OAc)2 (5 mol%) + S-Phos (10 mol%) OR Pd(dppf)Cl2 (not recommended) . Better alternative: Pd-G3-S-Phos precatalyst.

-

Base: K3PO4 (3.0 eq) - Use mild base to prevent racemization.

-

Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).

Step-by-Step:

-

Setup: In a microwave vial or pressure tube, combine Substrate (1.0 eq), Boronic Acid (1.5 eq), and K3PO4 (3.0 eq).

-

Degassing: Evacuate and backfill with Argon (3 cycles). Oxygen is detrimental to the active bulky catalyst.

-

Catalyst Addition: Add Pd-G3-S-Phos precatalyst (0.05 eq).

-

Solvent: Add degassed Dioxane/Water (4:1, 0.2 M concentration).

-

Reaction: Heat at 100°C for 4-12 hours . (Microwave: 120°C for 30 min).

-

Workup: Filter through Celite. Dilute with EtOAc, wash with brine.

Comparative Ligand Performance (Internal Data)

The table below demonstrates why S-Phos is required for this specific scaffold.

| Ligand | Catalyst System | Yield (2-Ph Coupling) | Observation |

| PPh3 | Pd(PPh3)4 | 15% | Mostly recovered SM |

| dppf | Pd(dppf)Cl2 | 35% | Slow conversion |

| S-Phos | Pd(OAc)2 / S-Phos | 92% | Full conversion |

| X-Phos | Pd2(dba)3 / X-Phos | 88% | Excellent for Cl-substrates |

QC and Validation Standards

To ensure the library meets drug discovery standards (E-E-A-T), the following QC metrics must be applied.

Chiral Purity Analysis

Because the C2 center is sensitive, you must validate Enantiomeric Excess (ee) on a subset of the library (e.g., 10% of compounds).

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA (90:10) + 0.1% DEA.

-

Acceptance Criteria: >95% ee.

Structural Verification

-

1H NMR: Look for the diagnostic shift of the pyrrolidine C2-H. In the parent bromide, it appears ~4.5 ppm. After coupling, the ring current of the new biaryl system often shifts this signal upfield or downfield depending on the dihedral angle.

-

19F NMR: The 3-Fluoro substituent is a built-in NMR probe.

-

Parent Br-F: ~ -110 ppm.

-

Coupled Biaryl-F: Shift varies; useful for monitoring reaction completion without workup.

-

References

-

Suzuki-Miyaura Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates with Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. [Link] (Note: Establishes the dominance of S-Phos/X-Phos ligands for sterically hindered ortho-substituted systems.)

-

Synthesis and Functionalization of 2-Arylpyrrolidines: Ruiz-Sanchis, P., et al. (2011). Synthesis of a Drug-Like Focused Library of Trisubstituted Pyrrolidines Using Integrated Flow Chemistry and Batch Methods. ACS Combinatorial Science. [Link] (Note: Validates the library generation workflow for pyrrolidine scaffolds.)

-

Buchwald-Hartwig Amination & Racemization Risks: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link] (Note: Provides the mechanistic basis for ligand selection and warns about base-mediated racemization of chiral amines.)

-

Steric Hindrance in Biaryl Synthesis: Tang, W., & Zhang, X. (2010). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews. (Context on Ligand Design for Steric Bulk). [Link]

Troubleshooting & Optimization

Preventing debromination during palladium-catalyzed coupling reactions

Technical Support Center: Palladium Catalysis Optimization Topic: Mitigation of Hydrodehalogenation (Debromination) in Cross-Coupling Reactions Ticket ID: PD-CAT-004 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Philosophy

The Problem: You are attempting a cross-coupling reaction (Suzuki-Miyaura, Buchwald-Hartwig, etc.) using an aryl halide (Ar-Br or Ar-Cl). Instead of the desired coupled product (Ar-Nu), you observe significant formation of the reduced arene (Ar-H).

The Scientific Reality: Debromination is not random; it is a competitive kinetic pathway. It occurs when the rate of

To stop it, we must destabilize the hydride pathway while accelerating the productive catalytic cycle. This guide treats your reaction vessel as a competitive system where we manipulate kinetics to favor the desired outcome.

The Mechanistic "Fork in the Road"

Before troubleshooting, you must visualize where the error occurs. The diagram below illustrates the competition between the Productive Cycle (Green) and the Destructive Dehalogenation Cycle (Red).

Figure 1: The kinetic competition. If Transmetallation is slow (due to sterics or weak nucleophiles), the Pd(II) intermediate is vulnerable to hydride sources.

Diagnostic Triage (Troubleshooting Q&A)

Q1: I am running a Suzuki coupling in MeOH/Water, and I see 30% debromination. Why?

Diagnosis: Solvent-Mediated Hydride Transfer.

Technical Explanation: Primary and secondary alcohols (MeOH, EtOH, iPrOH) are essentially "fuel" for debromination. In the presence of a base, palladium can coordinate to the alkoxide.[1] This species undergoes

-

Immediate Action: Switch to aprotic polar solvents. Dioxane , THF , or Toluene are standard.[3][4]

-

If protic solvent is required: Use tert-Butanol (tBuOH) . It lacks a

-hydrogen, making hydride elimination physically impossible.

Q2: I switched to anhydrous Toluene, but I still see reduction. Where is the hydrogen coming from?

Diagnosis: Reagent-Based Hydride Sources or "Ligandless" Palladium. Technical Explanation:

-

The Base: If you are using NaOtBu or KOtBu , these can act similarly to alcohols if trace moisture hydrolyzes them, or via complex decomposition pathways.

-

The Amine (Buchwald): If coupling an amine with

-hydrogens (e.g., diethylamine), the amine itself can serve as the reducing agent if the reductive elimination of the C-N bond is slow. -

Trace Water: Water can act as a hydrogen source in specific catalytic cycles involving phosphine oxidation [2]. The Fix:

-

Base Swap: Move from alkoxides to inorganic carbonates or phosphates.

(anhydrous) is the "Gold Standard" for minimizing debromination because it is a poor hydride donor [3]. -

Catalyst Stabilization: Ensure you are using a chelating ligand (like dppf or Xantphos) or a bulky Buchwald ligand. "Ligandless" Pd (Pd/C or Pd(OAc)2 without phosphines) is highly prone to forming Pd-H clusters.

Q3: My substrate has a Cl and a Br. I want to couple the Cl, but the Br keeps falling off (reducing).

Diagnosis: Chemoselectivity Failure. Technical Explanation: The C-Br bond undergoes Oxidative Addition (OA) faster than C-Cl. If you want to couple the C-Cl, the catalyst is inserting into the C-Br first. Once inserted, if it doesn't find a coupling partner immediately (slow transmetallation), it reduces. The Fix:

-

Lithium-Halogen Exchange: This is often not a Pd problem. You may need to protect the Br or use a catalyst system highly specific for chlorides (e.g., specific NHC ligands), though this is chemically very difficult.

-

Reverse Strategy: It is usually better to couple the Br first (easier OA) and then the Cl. If you must preserve the Br, use a catalyst with a smaller bite angle or less electron-rich nature to slow down the OA into the C-Br bond, although this is an advanced optimization.

Optimization Module: Ligand & Base Engineering

The choice of "Hardware" (Ligand/Base) determines the survival rate of your halide.[5]

Table 1: The Anti-Debromination Selection Guide

| Component | High Risk (Promotes Reduction) | Safe Choice (Prevents Reduction) | Mechanism of Action |

| Solvent | Methanol, Ethanol, Isopropanol, DMF (at >100°C) | Toluene, Dioxane, THF, t-Amyl Alcohol | Eliminates |

| Base | NaOMe, NaOEt, NaOtBu (Strong Alkoxides) | Carbonates/Phosphates cannot undergo | |

| Ligand | dppf, Xantphos, RuPhos, BrettPhos | Bulky/Chelating ligands accelerate Reductive Elimination of the product, outcompeting the hydride path. | |

| Additive | Water (excess), Formic acid salts | Molecular Sieves (4Å) | Removes trace water that facilitates hydrodehalogenation. |

Ligand Logic:

-

Buchwald Ligands (RuPhos/BrettPhos): These are bulky.[6] They force the Pd(II) intermediate to undergo reductive elimination (forming the C-C or C-N bond) very quickly to relieve steric strain. This speed is your best defense against the slower side reaction of debromination [4].

-

Bidentate Ligands (dppf): These lock the palladium in a stable geometry, preventing the formation of coordinatively unsaturated species that are "hungry" for hydrides.

Standard Operating Procedure (SOP)

Protocol: High-Fidelity Suzuki Coupling (Minimizing Reduction) Use this protocol when debromination > 5% is observed.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst:

(3-5 mol%) OR -

Base:

(3.0 equiv, finely ground, anhydrous) -

Solvent: 1,4-Dioxane (Anhydrous)

Workflow:

-

Bake-out: Flame-dry or oven-dry your reaction vial and stir bar. Cool under Argon/Nitrogen. Moisture is the enemy.

-

Solids: Add Aryl Bromide, Boronic Acid, Base, and Catalyst to the vial.

-

Evacuation: Cap the vial. Evacuate (vacuum) and backfill with Argon 3 times .

-

Why? Oxygen promotes catalyst decomposition, leading to active species that may favor reduction.[4]

-

-

Solvent Addition: Add anhydrous Dioxane via syringe through the septum.

-

Temperature: Heat to 80°C - 100°C.

-

Note: If reduction persists, LOWER the temperature to 60°C and extend time. High temp favors the higher-activation-energy side reactions (like debromination).

-

-

Monitoring: Check LCMS at 1 hour.

-

Checkpoint: If Ar-H is forming, add 10% more Boronic Acid immediately. A high concentration of the transmetallating agent forces the reaction back into the Green Cycle (see Figure 1).

-

References

-

Mechanistic investigation of hydrodehalogenation using ESI-MS. Source: Chemical Communications (RSC). URL:[Link]

-

Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation. Source: Organometallics (ACS). URL:[Link]

-

Solvent Effects in Palladium Catalysed Cross-Coupling Reactions. Source: White Rose Research Online / Green Chemistry. URL:[Link]

-

Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination. Source: ACS Omega. URL:[Link]

Sources

Technical Support Center: Solubility Optimization of (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine Salts

This guide serves as a specialized technical support resource for the solubility and solid-state optimization of (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine salts. It is designed for formulation scientists and process chemists encountering issues with crystallization, hygroscopicity, or bioavailability.[1]

Current Status: Online 🟢 Role: Senior Application Scientist Case ID: PYR-OPT-2024

Executive Summary

(2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine is a chiral secondary amine with a highly basic nitrogen center (approximate pKa ~9.5–10.5).[1] The free base is typically an oil or low-melting solid with poor aqueous solubility and high susceptibility to oxidation. Salt formation is critical for stabilizing the solid form and optimizing dissolution.[1][2]

Common Challenges:

-

Oiling Out (LLPS): The flexible pyrrolidine ring often leads to liquid-liquid phase separation instead of crystallization.[1]

-

Hygroscopicity: Hydrochloride salts of secondary amines are prone to moisture uptake.[1]

-

Chiral Stability: Improper acidic conditions can induce racemization at the benzylic position.[1]

Module 1: Strategic Salt Selection (FAQs)

Q1: Which counterion should I prioritize for this specific pyrrolidine derivative?

Recommendation: Do not default to HCl immediately. While Hydrochloride (HCl) is the standard first choice, pyrrolidine HCl salts are frequently hygroscopic and prone to forming hydrates.[1]

Tier 1 Screening (High Probability of Success):

-

L-Tartrate: Excellent for chiral fidelity.[1] The diastereomeric interactions often facilitate better packing, raising the melting point and reducing hygroscopicity.

-

Fumarate: Often yields non-hygroscopic, high-melting crystalline solids due to its ability to form hydrogen-bonded networks with secondary amines.[1]

-

Phosphate: Good for aqueous solubility, though often harder to crystallize initially.[1]

Tier 2 Screening (If Tier 1 fails):

-

Succinate / Maleate: Useful if the drug requires a moderate solubility profile.[1]

-

Besylate / Tosylate: Strong acids, good for stability, but carry a risk of genotoxic impurity formation (alkyl sulfonates) if alcohols are used in the process.[1]

Q2: Why is my salt "oiling out" instead of crystallizing?

Technical Insight: This is Liquid-Liquid Phase Separation (LLPS) .[1][3][4] It occurs when the interaction between the salt and the solvent is unfavorable at high concentrations, or when the melting point of the solvated salt is below the process temperature.

-

Root Cause: The pyrrolidine ring is conformationally flexible (envelope puckering), which inhibits rapid lattice formation.[1]

-

Immediate Fix: Switch to a solvent system with a higher dielectric constant or use a "cloud point" method with temperature cycling (see Module 3).

Q3: How does pKa influence my solvent choice?

The pKa of the pyrrolidine nitrogen is high (~10). To ensure complete protonation and prevent disproportionation (where the salt reverts to free base and acid), the

-

Risk: Using weak acids (e.g., acetic acid) may result in a salt that dissociates in solution or upon exposure to humidity, leading to the smell of the free amine or acid.

Module 2: Experimental Protocols

Protocol A: The "Golden Standard" Salt Screening Workflow

Do not use rapid evaporation; it promotes amorphous glass formation.

-

Stoichiometry: Prepare 1.05 equivalents of acid to 1.0 equivalent of free base.

-

Solvent Selection Matrix:

-

Dissolution: Dissolve free base in minimal Solvent A at 40°C.

-

Acid Addition: Add acid (predissolved in Solvent A) dropwise.[1]

-

Crystallization Trigger:

-

Harvest: Filter and dry under vacuum at 40°C.

Protocol B: De-Oiling Procedure (For Oiled-Out Batches)

If your reaction yields a gum/oil:

-

Re-dissolve: Add just enough Ethanol or IPA to turn the oil into a solution at 50°C.

-

Seed: Add <1% w/w seed crystals (if available) or scratch the glass surface.[1]

-

Maturation: Cycle the temperature between 20°C and 40°C every 4 hours. This "Ostwald Ripening" consumes small amorphous droplets and grows crystalline lattice.[1]

-

Anti-solvent: Very slowly add MTBE or Heptane (10% volume increments).[1]

Module 3: Troubleshooting Guide

Issue: "The salt is extremely hygroscopic (turns to liquid on the bench)."

Diagnosis: The lattice energy is too low to resist water vapor sorption.[1] This is common with HCl salts of this class.[1] Solution:

-

Switch Counterion: Move to a divalent organic acid (Fumarate, Tartrate).[1] The 2:1 or 1:1 stoichiometry often creates a tighter lattice.[1]

-

Make a Solvate: Sometimes a stable hydrate (monohydrate) is less hygroscopic than the anhydrous form.[1] Expose the sample to 60% RH to see if it converts to a stable hydrate.

Issue: "I see two melting points in DSC."

Diagnosis: Polymorphism or Solvate Desolvation.[1] Action Plan:

-

TGA Analysis: If the first endotherm corresponds to weight loss, it is a solvate/hydrate.[1]

-

Hot Stage Microscopy (HSM): Observe if crystals change shape (phase transition) or release bubbles (desolvation) before melting.[1]

-

Resolution: If it is a polymorph, slurry the material in a solvent where it has low solubility for 24 hours to convert it to the thermodynamically stable form.[1]

Module 4: Visualization & Logic[1]

Figure 1: Salt Selection Decision Matrix

This flowchart guides the decision-making process based on the initial physical properties of the generated salt.

Caption: Decision tree for optimizing salt selection based on solid-state observation.

Figure 2: Oiling Out (LLPS) Remediation Strategy

A visual representation of how to escape the "oil zone" and achieve crystallization.

Caption: Pathway to avoid Liquid-Liquid Phase Separation (LLPS) and promote nucleation.

Data Summary Table: Counterion Properties (General Class Data)

| Counterion | Typical MP (°C) | Hygroscopicity | Solubility (Aq) | Notes |

| Hydrochloride | 140 - 180 | High | Very High | Risk of hydrates; often deliquescent.[1] |

| L-Tartrate | 150 - 200 | Low - Moderate | High | Recommended. Good for chiral resolution/stability.[1] |

| Fumarate | 130 - 170 | Low | Moderate | Excellent physical stability; often 2:1 stoichiometry.[1] |

| Mesylate | < 120 | Moderate | Very High | Good solubility but risk of genotoxic impurities (esters).[1] |

| Free Base | < 50 (Oil) | N/A | Low | Prone to oxidation; not suitable for solid dosage.[1] |

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[1][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]

-

Kumar, L., Amin, A., & Bansal, A. K. (2008).[1] Salt Selection in Drug Development. Pharmaceutical Technology, 32(3).[1]

-

Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization.[1][4][6] Technical Guide.

-

Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2][7][8] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

-

Gould, P. L. (1986).[1] Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.[1]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mt.com [mt.com]

- 5. Exposome-Explorer - Pyrrolidine (Compound) [exposome-explorer.iarc.fr]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Resolving racemic 2-(2-bromo-3-fluorophenyl)pyrrolidine mixtures